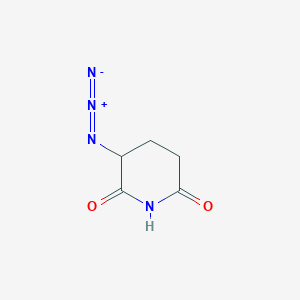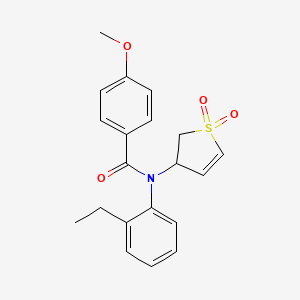![molecular formula C13H22N4 B2812797 [(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine CAS No. 1969288-75-2](/img/structure/B2812797.png)
[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Properties
The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, including derivatives similar to “[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine,” has been explored through strategies involving the reduction and hydrogenolysis of cyano-phenyloxazolopiperidine compounds. This method has facilitated the creation of a variety of diamino alcohols and disubstituted amines with potential applications in medicinal chemistry and drug development (Froelich et al., 1996).
Role in Histamine H(3)-Receptor Antagonism
Research on imidazole replacement in histamine H(3)-receptor antagonists has shown that substituting the imidazole moiety, favorably with a piperidine component, can be applied to various structural classes of reference compounds. This modification has led to the development of potent ligands that maintain in vitro affinities and demonstrate significant potency in vivo, indicating the potential of such compounds in therapeutic applications related to histamine receptor modulation (Meier et al., 2001).
Analytical Characterization and Biological Matrices
A qualitative and quantitative analytical method has been developed for the determination of compounds structurally related to “[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine” in biological matrices. This method utilizes HPLC-UV and mass spectrometry, showcasing the importance of analytical techniques in the pharmacokinetic and toxicological evaluation of new chemical entities (De Paoli et al., 2013).
Dopamine D4 Receptor Agonism
Novel compounds with the piperidin-1-ylmethyl group have been identified as selective D4 ligands, showing significant potential in inducing penile erection in vivo, indicating their possible use in treating erectile dysfunction and other conditions associated with dopamine D4 receptor activity. Such studies highlight the therapeutic potential of these compounds in neurological and sexual health disorders (Enguehard-Gueiffier et al., 2006).
Synthesis and Antimicrobial Screening
The synthesis and antimicrobial activity of imidazo-[1,2-a]pyridine derivatives, including those structurally akin to “[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine,” have been explored. These compounds exhibit promising antibacterial and antifungal properties, suggesting their potential as lead compounds in the development of new antimicrobial agents (Desai et al., 2012).
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.
Propriétés
IUPAC Name |
[(2S,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-16-9-15-8-12(16)13-10(7-14)3-2-6-17(13)11-4-5-11/h8-11,13H,2-7,14H2,1H3/t10-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZIDWDWOURKED-MFKMUULPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCCN2C3CC3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2[C@H](CCCN2C3CC3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)
![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)



![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)

![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)
![3-((5-(propylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2812732.png)

![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)
![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)